N,N-Diethyl-1-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
N,N-Diethyl-1-methyl-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of diethyl and methyl groups attached to the pyrrole ring, making it a unique derivative with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-methyl-1H-pyrrole-2-carboxamide typically involves the condensation of 2,5-dimethoxytetrahydrofuran with diethylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrrole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N-Diethyl-1-methyl-1H-pyrrole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methylpyrrole-2-carboxamide
- N,N-Dimethylpyrrole-2-carboxamide
- N-Ethylpyrrole-2-carboxamide
Uniqueness
N,N-Diethyl-1-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of both diethyl and methyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry .
Properties
CAS No. |
329351-86-2 |
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Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N,N-diethyl-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C10H16N2O/c1-4-12(5-2)10(13)9-7-6-8-11(9)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
MUAYMWCRNRTGKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CN1C |
Origin of Product |
United States |
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